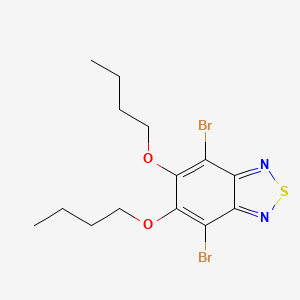
BTO4-2Br
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BTO4-2Br, also known as 1973413-17-0, is a chemical compound with the molecular formula C14H18Br2N2O2S and a molecular weight of 438.18 g/mol . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The preparation of BTO4-2Br involves several synthetic routes and reaction conditions. One common method is the solid-state reaction method, which involves mixing the precursor materials and heating them to high temperatures to induce a chemical reaction . The reaction conditions, such as temperature, pressure, and time, can be varied to optimize the yield and purity of the final product. Industrial production methods may involve large-scale synthesis using similar principles but with more controlled and automated processes to ensure consistency and efficiency.
Chemical Reactions Analysis
BTO4-2Br undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions may result in the replacement of one or more functional groups with other groups.
Scientific Research Applications
BTO4-2Br has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions . In biology and medicine, it may be used in the development of new drugs or as a tool for studying biological processes . In industry, this compound can be used in the production of advanced materials, such as multiferroic ceramics, which have applications in electronics and other high-tech fields .
Mechanism of Action
The mechanism of action of BTO4-2Br involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity . This can lead to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
BTO4-2Br can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include other brominated organic compounds or compounds with similar molecular structures . The unique properties of this compound, such as its specific reactivity and applications, distinguish it from these other compounds. For example, while other brominated compounds may also undergo similar types of chemical reactions, this compound may have distinct reactivity patterns or be more suitable for certain applications due to its specific molecular structure.
Properties
Molecular Formula |
C14H18Br2N2O2S |
|---|---|
Molecular Weight |
438.2 g/mol |
IUPAC Name |
4,7-dibromo-5,6-dibutoxy-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C14H18Br2N2O2S/c1-3-5-7-19-13-9(15)11-12(18-21-17-11)10(16)14(13)20-8-6-4-2/h3-8H2,1-2H3 |
InChI Key |
WNZUVOINRCAMJT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C2=NSN=C2C(=C1OCCCC)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















